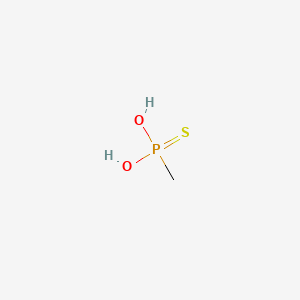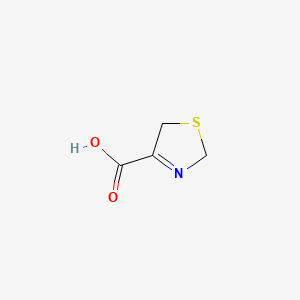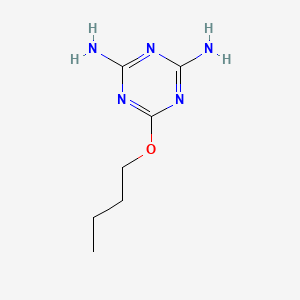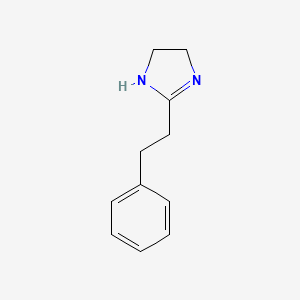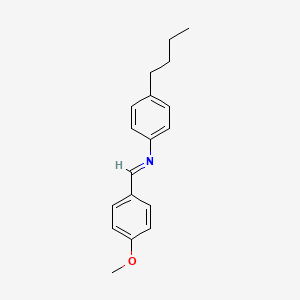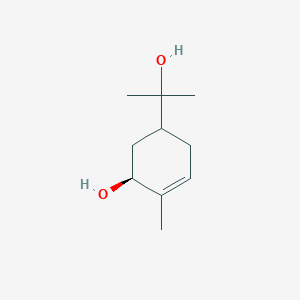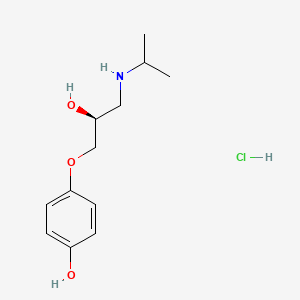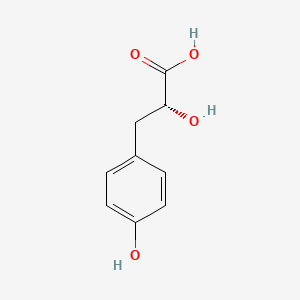
(2R)-2-羟基-3-(4-羟基苯基)丙酸
描述
科学研究应用
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
作用机制
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways requires further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
生化分析
Biochemical Properties
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .
Cellular Effects
The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid to exert its effects on cellular metabolism and redox balance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-hydroxyphenylpyruvic acid using chiral catalysts or biocatalysts. This method ensures the production of the desired enantiomer with high enantioselectivity.
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as reductases are used to catalyze the reduction of 4-hydroxyphenylpyruvic acid to (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid under mild conditions, making the process environmentally friendly and cost-effective .
Types of Reactions:
Oxidation: The hydroxyl group on the aromatic ring can undergo oxidation to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones.
Reduction: (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanol.
Substitution: Ethers or esters of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.
相似化合物的比较
3-(4-Hydroxyphenyl)propanoic acid: Lacks the chiral center, making it less selective in biological interactions.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and biological activity.
4-Hydroxyphenylpyruvic acid: Precursor in the synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, with different functional groups influencing its chemical behavior.
Uniqueness: The presence of a chiral center in (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid imparts unique stereochemical properties, making it highly selective in biological systems. This selectivity is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89919-57-3 | |
| Record name | p-Hydroxyphenyl lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)
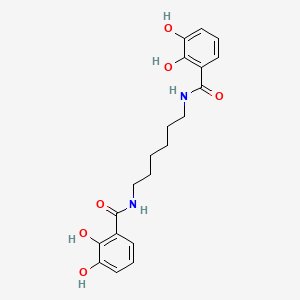
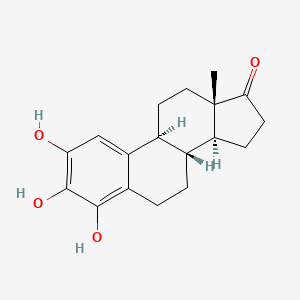

![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/new.no-structure.jpg)
